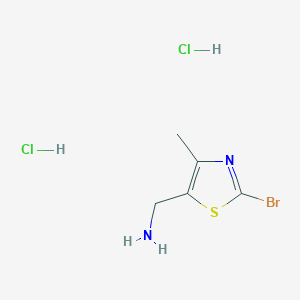
1-(2-Methoxyphenyl)propane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Methoxyphenyl)propane-1,2-diamine;dihydrochloride” is an organic compound with the CAS Number: 2361643-88-9 . It has a molecular weight of 253.17 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2-Diaminopropane, is achieved industrially by the ammonolysis of 1,2-dichloropropane . This process allows for the use of waste chloro-organic compounds to form useful amines using inexpensive and readily available ammonia .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O.2ClH/c1-7(11)10(12)8-5-3-4-6-9(8)13-2;;/h3-7,10H,11-12H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 253.17 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications
Environmental Estrogens and Reproductive Toxicity
Methoxychlor as a Model for Environmental Estrogens : Methoxychlor, a pesticide with proestrogenic activity, undergoes metabolism to produce an active estrogenic form. Its effects on fertility, pregnancy, and development have been extensively studied, providing insights into the reproductive toxicity of environmental estrogens. The significance of this toxicity to human health remains to be fully understood (Cummings, 1997).
Biotechnological Applications of Chemicals
Downstream Processing of Biologically Produced Chemicals : The review on the separation and purification of biologically produced diols, such as 1,3-propanediol, emphasizes the importance of efficient recovery methods. This research could inform the development of processes involving 1-(2-Methoxyphenyl)propane-1,2-diamine;dihydrochloride, if it were to be produced biologically or require purification from complex mixtures (Zhi-Long Xiu & Zeng, 2008).
Occupational Exposure and Health Risks
Occupational Exposure to Bisphenol A (BPA) : The review on occupational exposure to BPA, a compound with similarities in chemical structure to methoxyphenyl compounds, discusses the elevated BPA levels in occupationally exposed individuals compared to the general population. It highlights the need for assessing exposure and potential adverse health effects, which could also be relevant for compounds like this compound (Ribeiro, Ladeira, & Viegas, 2017).
Chemical Synthesis and Catalysis
Catalysts for Glycerol Hydrogenolysis : Research into catalysts for converting glycerol to 1,3-propanediol highlights the importance of selecting the right catalyst for achieving high selectivity and yield. This area of research could provide insights into the synthesis or transformation of this compound under specific conditions (Alisson Dias da Silva Ruy et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(2-methoxyphenyl)propane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-7(11)10(12)8-5-3-4-6-9(8)13-2;;/h3-7,10H,11-12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYOAATUXOWVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1OC)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2885459.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2885462.png)
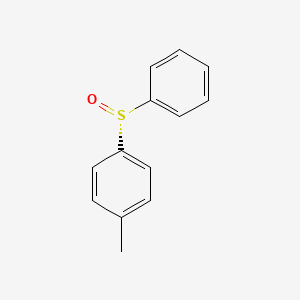

![(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2885466.png)
![5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2885467.png)
![6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid](/img/structure/B2885470.png)
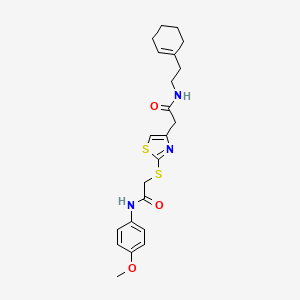
![Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2885473.png)
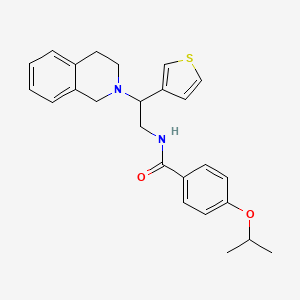
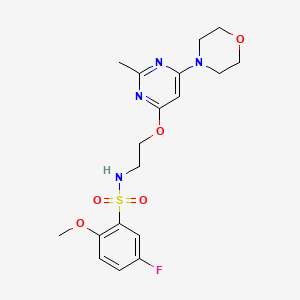
![3-{5-[6-(4-bromophenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2885477.png)
